molecular formula C14H18N2O4 B2843457 ethyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate CAS No. 922904-38-9

ethyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate

Cat. No.: B2843457
CAS No.: 922904-38-9
M. Wt: 278.308
InChI Key: KVHJAYRIODTLNN-UHFFFAOYSA-N
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Description

Ethyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate is a carbamate derivative characterized by a phenyl ring substituted with a methoxy group at the 4-position and a 2-oxopyrrolidin-1-yl moiety at the 3-position. The carbamate functional group (–O(CO)NH–) is esterified with an ethyl group. Carbamates are widely utilized in pharmaceuticals and agrochemicals due to their hydrolytic stability and ability to interact with biological targets such as acetylcholinesterase or neurotransmitter receptors .

Properties

IUPAC Name

ethyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-3-20-14(18)15-10-6-7-12(19-2)11(9-10)16-8-4-5-13(16)17/h6-7,9H,3-5,8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHJAYRIODTLNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=C(C=C1)OC)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate typically involves the reaction of 4-methoxyphenyl isocyanate with 2-oxopyrrolidine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

ethyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (Cl₂, Br₂) or alkyl halides (R-X) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-3-(2-oxopyrrolidin-1-yl)phenyl)carbamate.

    Reduction: Formation of 4-methoxy-3-(2-hydroxypyrrolidin-1-yl)phenyl)carbamate.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

ethyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and applications of ethyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate and its analogs:

Compound Name Substituents Key Functional Groups Application/Use (Source)
This compound 4-methoxy, 3-(2-oxopyrrolidin-1-yl) Carbamate, pyrrolidinone Inferred: Pesticide/CNS agent
Ethyl N-[4-chloro-3-(4-trifluoromethylimidazol-1-yl)phenyl]carbamate [I-26] 4-chloro, 3-(trifluoromethylimidazolyl) Carbamate, imidazole, CF₃ Pharmaceutical candidate (Example synthesis)
Chlorpropham (1-methylethyl (3-chlorophenyl)carbamate) 3-chloro Carbamate, chlorophenyl Plant growth regulator
Fentanyl carbamate (ethyl (1-phenethylpiperidin-4-yl)(phenyl)carbamate) Phenethylpiperidine, phenyl Carbamate, piperidine, phenyl Opioid analgesic
Ethyl (4-methoxyphenylmethyl)-carbamate 4-methoxybenzyl Carbamate, methoxybenzyl Supplier-listed (no explicit use)

Key Research Findings and Comparative Insights

Substituent Effects on Bioactivity
  • Pyrrolidinone vs. Imidazole/Chloro Groups: The 2-oxopyrrolidin-1-yl group in the target compound introduces a cyclic amide, which may enhance binding to acetylcholinesterase in insects compared to chlorpropham’s simpler chlorophenyl group . In contrast, the trifluoromethylimidazole substituent in [I-26] () likely improves metabolic stability and target selectivity in pharmaceuticals due to the electron-withdrawing CF₃ group and heteroaromatic ring .
  • Methoxy vs. However, chloro groups are more resistant to oxidative degradation, suggesting a trade-off between bioavailability and environmental persistence.

Data Tables for Comparative Analysis

Table 1: Physicochemical Properties (Inferred)

Compound Name Molecular Weight (g/mol) Predicted logP Water Solubility (mg/L)
This compound ~292.3 2.8 ~50
Chlorpropham 213.7 3.1 ~150
Fentanyl carbamate ~396.4 4.2 ~10

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